![molecular formula C18H17NO3 B2564801 1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione CAS No. 620931-92-2](/img/structure/B2564801.png)
1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione, also known as methoxytryptamine or MiPT, is a synthetically derived compound1. It belongs to the tryptamine family1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as sildenafil have been synthesized by reacting similar compounds with chlorosulfonic acid2.Molecular Structure Analysis
The molecular formula of 1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione is C18H17NO31. Its molecular weight is 295.3381.
Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving 1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure
The compound has been characterized using X-ray single-crystal diffraction, revealing its crystalline structure in the orthorhombic space group. The molecular structure is non-planar, with a dihedral angle between isoindoline and phenyl rings, and molecules are linked by intermolecular hydrogen bonds (Duru, Evecen, Tanak, & Ağar, 2018).
Reductive Elimination in Drug Delivery
Studies on regioisomeric derivatives of 1-methylindole-4,7-dione revealed that reductive elimination of leaving groups occurs from specific derivatives, indicating potential in bioreductively-activated drug delivery (Jaffar et al., 1999).
Reactions with Dialkylphosphorous Acids
Research showed that 2-methylindane-1,3-dione reacts with dialkylphosphorous acids, forming specific phosphonates and phosphates. This reaction pathway is complex, involving several steps and products (Arbuzov, Bogonostseva, Vinogradova, & Batyrshin, 1976).
Applications in Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte has been synthesized for use as an electron transport layer in inverted polymer solar cells. This demonstrates the potential of the compound in solar cell technology (Hu et al., 2015).
Synthesis and Antiviral Activity
Suzuki–Miyaura reactions of derivatives of this compound provided access to arylated methylisatins, showing potential antiviral activity against HIV (Hamdy et al., 2015).
Tetronic Acid Derivatives Synthesis
The compound's derivative was used in synthesizing a novel spiro-hydroxytetronimide, indicating its utility in organic synthesis (Amiet, Eastwood, & Rae, 1972).
Degradation by Marine Anaerobic Microorganisms
Studies on the degradation of indolic compounds, including derivatives of this compound, by marine anaerobic microorganisms highlighted its environmental impact and degradation pathways (Gu, Fan, & Shi, 2002).
Oxidation Studies
Research on the oxidation of 1-acylindoles, related to the compound, explored various oxidation products, contributing to the understanding of chemical reactions involving indole derivatives (Chien et al., 1984).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the search results. However, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed345.
Zukünftige Richtungen
Indole derivatives, such as 1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities6. Further research and development can lead to the discovery of new applications and therapies.
Eigenschaften
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-22-15-10-5-4-8-13(15)11-19-16-12(2)7-6-9-14(16)17(20)18(19)21/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZZSGYRCFMEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=CC=C3C(=O)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2564718.png)
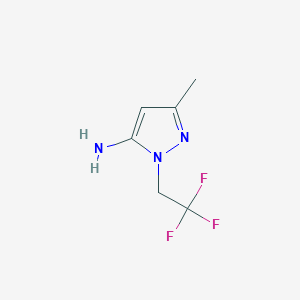
![methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2564723.png)
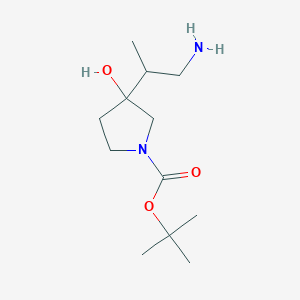
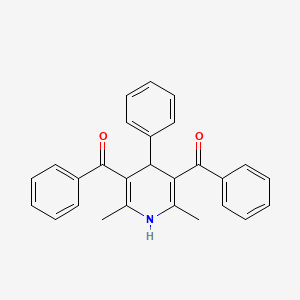
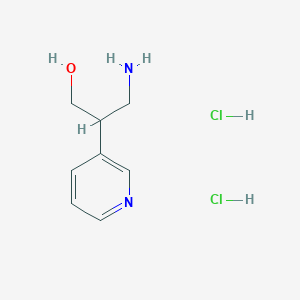
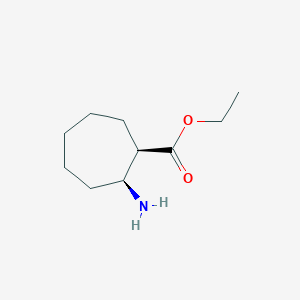
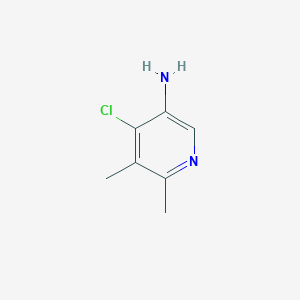
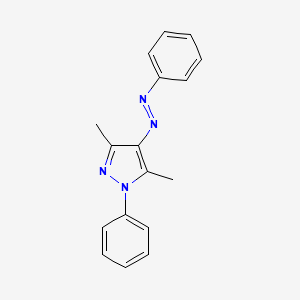
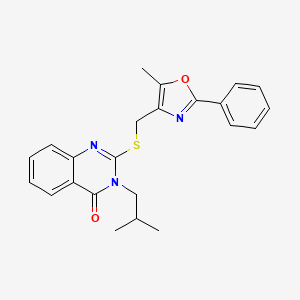
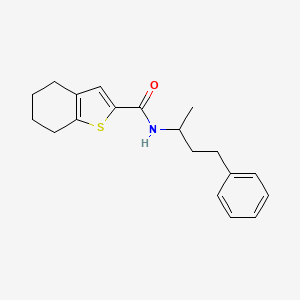
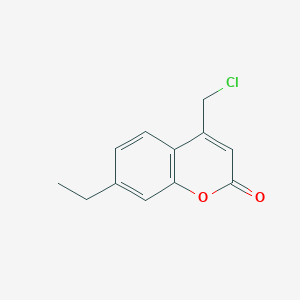
![[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2564739.png)
![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2564740.png)